Itacitinib - 1334298-90-6

Itacitinib

Catalog Number: EVT-270144
CAS Number: 1334298-90-6
Molecular Formula: C26H23F4N9O
Molecular Weight: 553.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itacitinib (formerly INCB039110) is a potent, orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , ]. It is currently under investigation for its potential antineoplastic and immunomodulating activities [].

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate signaling downstream of a variety of cytokine and growth factor receptors involved in cell proliferation, growth, hematopoiesis, and the immune response [, , , , , ]. Itacitinib's selective inhibition of JAK1 differentiates it from other JAK inhibitors that target multiple JAK family members, potentially leading to an improved safety profile while retaining efficacy [, ].

Itacitinib is being studied in a wide range of diseases, including acute and chronic graft-versus-host disease (GVHD) [, , , , , , , , ], cytokine release syndrome (CRS) associated with CAR T-cell therapy [, , ], myelofibrosis [], T-cell prolymphocytic leukemia [], aplastic anemia [], rheumatoid arthritis [], hemophagocytic lymphohistiocytosis [], and various solid tumors [, , , , , , ].

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent inhibitor of Janus kinase (JAK) 1 and JAK2, approved for treating myelofibrosis and polycythemia vera. It functions by disrupting JAK-STAT signaling, which is central to cytokine-mediated inflammation. []
  • Relevance: Unlike itacitinib, which selectively inhibits JAK1, ruxolitinib exhibits dual inhibition of both JAK1 and JAK2. While this broader activity profile makes ruxolitinib effective in certain myeloproliferative disorders, it also raises concerns about potential hematological side effects, particularly cytopenias. These are thought to arise from the blockade of JAK2, which plays a critical role in regulating hematopoietic growth factors. []

Fedratinib

  • Compound Description: Fedratinib is a kinase inhibitor targeting JAK2 and FMS-like tyrosine kinase 3 (FLT3), approved for treating myelofibrosis. It demonstrates efficacy in managing myeloproliferative neoplasms by disrupting JAK-STAT signaling. [, ]
  • Relevance: Fedratinib's primary mechanism of action, targeting JAK2 and FLT3, distinguishes it from itacitinib, which specifically targets JAK1. While fedratinib shows efficacy in treating myelofibrosis, research suggests that combined JAK1 and JAK2 inhibition, as seen with ruxolitinib, might be more effective in managing certain conditions like lymphocytic choriomeningitis virus (LCMV)-induced hemophagocytic lymphohistiocytosis. []

Tocilizumab

  • Compound Description: Tocilizumab is a monoclonal antibody that blocks the interleukin-6 receptor (IL-6R), preventing IL-6 from binding and activating its receptor. It is used to manage cytokine release syndrome (CRS) associated with CAR T-cell therapy and in treating inflammatory conditions like rheumatoid arthritis. [, ]
  • Relevance: While itacitinib inhibits JAK1, the signaling molecule downstream of the IL-6 receptor, tocilizumab directly blocks the receptor itself. Both agents modulate the inflammatory cascade triggered by IL-6, but their distinct mechanisms of action and potential impact on CAR T-cell function warrant further investigation. [, ]

Osimertinib

  • Compound Description: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations, including the T790M resistance mutation. It functions by blocking EGFR signaling, thereby inhibiting tumor cell growth and proliferation. []
  • Relevance: Although structurally unrelated to itacitinib, osimertinib represents a targeted therapy approach in NSCLC, similar to itacitinib's investigation in combination therapies for various malignancies. Notably, research highlights a potential synergy between JAK1 inhibition (using itacitinib) and osimertinib in EGFR-mutant NSCLC models, suggesting a potential avenue for overcoming resistance mechanisms. []

Erlotinib

  • Compound Description: Erlotinib is a first-generation EGFR tyrosine kinase inhibitor used in treating NSCLC, particularly in patients with EGFR-activating mutations. Similar to osimertinib, it acts by inhibiting EGFR signaling. []
  • Relevance: Although structurally distinct from itacitinib, erlotinib shares a therapeutic focus on targeting specific molecular pathways in cancer. Preclinical evidence suggests that combining itacitinib with erlotinib could potentially overcome resistance mechanisms to EGFR inhibitors in NSCLC, highlighting a potential synergistic interaction between JAK1 and EGFR pathways. []

Epacadostat

  • Compound Description: Epacadostat is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and linked to immunosuppression within the tumor microenvironment. []
  • Relevance: Although structurally different from itacitinib, epacadostat represents another agent targeting the immune system to combat cancer. While preclinical studies suggested potential synergy between IDO1 and JAK1 inhibition, a phase 1 trial combining epacadostat and itacitinib demonstrated manageable side effects but limited clinical activity. []

Parsaclisib

  • Compound Description: Parsaclisib is a selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ), an enzyme involved in intracellular signaling pathways regulating cell growth, survival, and immune responses. [, ]

Alemtuzumab (CAMPATH)

  • Compound Description: Alemtuzumab is a monoclonal antibody that targets CD52, a protein found on the surface of mature lymphocytes. It is used in treating T-cell prolymphocytic leukemia (T-PLL) by inducing antibody-dependent cell-mediated cytotoxicity and complement-dependent cytotoxicity, leading to the depletion of lymphocytes. [, ]
  • Relevance: While itacitinib inhibits JAK1 signaling, alemtuzumab targets CD52-expressing cells for destruction. This combination approach in T-PLL aims to disrupt both the aberrant JAK-STAT signaling often present in this disease and directly eliminate malignant T-cells. [, ]
Overview

Itacitinib is a small molecule that acts as a selective inhibitor of Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. Itacitinib is currently under investigation in various clinical trials to assess its efficacy and safety profile.

Source and Classification

Itacitinib, also known by its development code INCB039110, was developed by Incyte Corporation. It belongs to the class of Janus kinase inhibitors, which are designed to interfere with the JAK-STAT signaling pathway. This pathway is crucial for the immune response and plays a significant role in various inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Itacitinib involves several key steps, utilizing various chemical reactions to construct its molecular framework. The synthesis process has been characterized in detail in multiple studies:

  1. Starting Materials: The synthesis begins with specific precursors that undergo transformations through reactions such as nucleophilic substitutions and coupling reactions.
  2. Key Reactions:
    • Mitsunobu Reaction: This reaction is often employed to form amide bonds, crucial for building the piperidine structure.
    • Grignard Reaction: This reaction is used to introduce carbon groups into the molecular structure.
    • Chiral Resolution: The use of resolving agents, such as L-DTTA, is critical for obtaining the desired enantiomeric form of the compound .

The detailed mechanisms of these reactions are documented in several sources, providing insights into their efficiency and yield.

Molecular Structure Analysis

Structure and Data

Itacitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula of Itacitinib is C18_{18}H22_{22}N4_{4}O, and its molecular weight is approximately 306.39 g/mol. The structure includes:

  • A piperidine ring
  • A benzyl group
  • A deazapurine moiety

These components are arranged in a way that enables Itacitinib to effectively bind to its target enzyme, Janus kinase 1 .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Itacitinib can be summarized as follows:

  1. Formation of Key Intermediates: Initial reactions generate key intermediates that undergo further transformations.
  2. Amidation Reactions: These reactions are essential for forming peptide bonds within the molecule.
  3. Protecting Group Strategies: Various protecting groups are employed during synthesis to prevent unwanted reactions at specific sites on the molecule .

Each step is meticulously planned to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Itacitinib exerts its pharmacological effects primarily through selective inhibition of Janus kinase 1. By blocking this enzyme, Itacitinib disrupts the signaling pathways mediated by several pro-inflammatory cytokines, including interleukin-6 and interleukin-2. This inhibition leads to reduced activation of transcription factors such as STAT3, ultimately decreasing inflammation and modulating immune responses .

Pharmacodynamics

Studies have shown that Itacitinib effectively reduces cytokine-induced STAT3 phosphorylation in peripheral blood mononuclear cells, indicating its role in modulating immune responses during treatment .

Physical and Chemical Properties Analysis

Physical Properties

Itacitinib appears as a white to off-white solid with a melting point range typically between 150-160°C. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.

Chemical Properties

  • pKa: The compound exhibits specific acid-base properties relevant for its solubility and absorption.
  • Stability: Itacitinib demonstrates stability under various conditions but requires careful handling due to its reactivity with strong acids or bases .
Applications

Scientific Uses

Itacitinib is primarily investigated for its therapeutic potential in treating various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it is being evaluated in clinical trials for its efficacy against certain types of cancer, including acute graft-versus-host disease and solid tumors like pancreatic cancer .

The ongoing research aims to establish Itacitinib's role as a safe and effective treatment option while exploring its pharmacokinetics and long-term effects on patients.

Properties

CAS Number

1334298-90-6

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB39110; INCB 39110; INCB-39110; INCB039110; INCB-039110; INCB 039110; Itacitinib; 1334298-96-2

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.